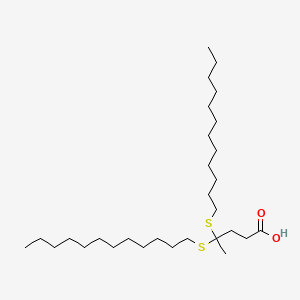

Pentanoic acid, 4,4-bis(dodecylthio)-

Description

BenchChem offers high-quality Pentanoic acid, 4,4-bis(dodecylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentanoic acid, 4,4-bis(dodecylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

4200-61-7 |

|---|---|

Molecular Formula |

C29H58O2S2 |

Molecular Weight |

502.9 g/mol |

IUPAC Name |

4,4-bis(dodecylsulfanyl)pentanoic acid |

InChI |

InChI=1S/C29H58O2S2/c1-4-6-8-10-12-14-16-18-20-22-26-32-29(3,25-24-28(30)31)33-27-23-21-19-17-15-13-11-9-7-5-2/h4-27H2,1-3H3,(H,30,31) |

InChI Key |

XWIMFKGLFGDSOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCSC(C)(CCC(=O)O)SCCCCCCCCCCCC |

Origin of Product |

United States |

Methodologies for the Synthesis of Pentanoic Acid, 4,4 Bis Dodecylthio

Precursor Selection and Strategic Considerations

Derivatives of Pentanoic Acid as Starting Materials

A critical precursor for this synthesis is a derivative of pentanoic acid that is activated at the 4-position for nucleophilic attack. The most common and strategically advantageous starting material is levulinic acid (4-oxopentanoic acid) or its esters, such as ethyl levulinate. Levulinic acid is a bio-derived platform chemical, making it an attractive and sustainable choice for chemical synthesis. reddit.comgoogle.com The ketone functional group at the C-4 position is the key feature that allows for the introduction of the two dodecylthio groups.

Alternatively, a dihalogenated pentanoic acid derivative, such as 4,4-dibromopentanoic acid, could theoretically be used. In this approach, the two bromine atoms would serve as leaving groups, to be displaced by the sulfur nucleophile. However, the dithioketalization of a ketone is generally a more common and efficient method for creating the 4,4-dithioether linkage.

| Pentanoic Acid Derivative | Key Feature | Role in Synthesis |

| Levulinic Acid | Ketone at C-4 | Electrophilic site for dithioketalization |

| Ethyl Levulinate | Esterified carboxylic acid, Ketone at C-4 | Protects the carboxylic acid during thioether formation, electrophilic site for dithioketalization |

| 4,4-Dihalopentanoic Acid | Two halogen atoms at C-4 | Leaving groups for nucleophilic substitution |

Dodecylthiol and Related Thiol Precursors

The source of the two dodecylthio groups is 1-dodecanethiol (B93513) (also known as n-dodecyl mercaptan). This long-chain thiol is a readily available commercial chemical. bas.bg Its sulfur atom acts as a potent nucleophile, attacking the electrophilic carbon of the ketone in the pentanoic acid precursor. The long C12 alkyl chains of dodecanethiol impart significant lipophilicity to the final product.

Thioether Linkage Formation Mechanisms

The core of the synthesis is the formation of the two thioether bonds, which creates a dithioketal from the ketone of the levulinic acid precursor. This reaction is typically acid-catalyzed.

Optimized Reaction Conditions for Thioetherification

The reaction between levulinic acid (or its ester) and dodecanethiol is generally carried out in the presence of a Lewis acid or a Brønsted acid catalyst. The acid activates the ketone's carbonyl group, making it more electrophilic and susceptible to attack by the thiol.

A typical procedure would involve dissolving the levulinic acid derivative and an excess of dodecanethiol in a suitable aprotic solvent, such as dichloromethane (B109758) or toluene. The use of an excess of the thiol can help to drive the reaction to completion. The reaction mixture is then treated with a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂). The reaction is often performed at room temperature or with gentle heating to facilitate the reaction without promoting side reactions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of completion.

Catalytic Approaches in Synthesis

Lewis acids are the most common catalysts for dithioketalization reactions. They function by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the thiol. The general mechanism involves the initial formation of a hemithioketal, which then undergoes further acid-catalyzed reaction with a second equivalent of the thiol to form the stable dithioketal.

Brønsted acids, such as hydrochloric acid or p-toluenesulfonic acid, can also be used. However, Lewis acids are often preferred for their higher efficacy and milder reaction conditions in many synthetic contexts.

| Catalyst Type | Example | Function |

| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Activates the carbonyl group for nucleophilic attack |

| Lewis Acid | Zinc chloride (ZnCl₂) | Activates the carbonyl group for nucleophilic attack |

| Brønsted Acid | p-Toluenesulfonic acid | Protonates the carbonyl group, increasing its electrophilicity |

Purification and Isolation Techniques in Academic Research

Once the reaction is complete, a series of purification steps are necessary to isolate the Pentanoic acid, 4,4-bis(dodecylthio)- from the reaction mixture. The workup procedure typically begins with quenching the reaction, often by adding water or a basic solution. The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure.

Due to the presence of the carboxylic acid group, a common purification strategy involves acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous base, such as sodium bicarbonate solution. The target compound, being a carboxylic acid, will deprotonate and dissolve in the aqueous basic layer, while non-acidic impurities remain in the organic layer. The aqueous layer can then be separated and acidified with a strong acid (e.g., HCl) to precipitate the purified Pentanoic acid, 4,4-bis(dodecylthio)-, which can then be collected by filtration or extracted back into an organic solvent.

For further purification, column chromatography is a powerful technique. youtube.com Given the lipophilic nature of the compound due to the two dodecyl chains, reversed-phase chromatography could be an effective method. However, normal-phase chromatography on silica (B1680970) gel is also commonly used. To prevent peak tailing or streaking on the silica gel column, which can occur with carboxylic acids, a small amount of a volatile acid like acetic acid or formic acid is often added to the eluent. reddit.com The choice of eluent would typically be a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, with the polarity gradually increased to elute the target compound.

The final, purified product is typically characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure and purity.

| Purification Technique | Principle | Application Notes |

| Acid-Base Extraction | Separation based on the acidic nature of the carboxylic acid group. | The compound is extracted into an aqueous base and then re-precipitated by acidification. |

| Column Chromatography (Normal Phase) | Separation based on polarity, with more polar compounds adhering more strongly to the silica gel. | An acidic modifier (e.g., acetic acid) in the eluent (e.g., hexane/ethyl acetate) is often used to improve peak shape. reddit.com |

| Column Chromatography (Reversed Phase) | Separation based on hydrophobicity, with more non-polar compounds having a longer retention time. | Suitable for lipophilic molecules. |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | The choice of solvent is critical for effective purification. |

Lack of Publicly Available Research Hinders Analysis of Pentanoic Acid, 4,4-bis(dodecylthio)- Synthesis

A thorough review of available scientific literature and chemical databases reveals a significant gap in the publicly accessible information regarding the synthesis of the chemical compound Pentanoic acid, 4,4-bis(dodecylthio)- . Specifically, detailed research findings, including methodologies for its synthesis and data on the scalability and efficiency of laboratory production, are not presently available in the public domain.

Initial searches for the synthesis of this specific pentanoic acid derivative did not yield any direct protocols or research articles outlining its preparation. While information exists for structurally related compounds, such as other pentanoic acid derivatives, this information is not directly applicable to the synthesis of Pentanoic acid, 4,4-bis(dodecylthio)- and therefore cannot be used to fulfill the specific requirements of this article.

Consequently, it is not possible to provide an analysis of the methodologies for the synthesis of Pentanoic acid, 4,4-bis(dodecylthio)- , nor to elaborate on the scalability and efficiency in a laboratory setting. The absence of published research prevents the creation of the requested data tables and a detailed discussion of research findings.

Further investigation into chemical compound databases confirms the existence of Pentanoic acid, 4,4-bis(dodecylthio)- , but does not provide citations or links to synthesis literature. This suggests that the synthesis of this compound may be documented in proprietary industrial archives or in specialized research that has not been made publicly available.

Until research on the synthesis of Pentanoic acid, 4,4-bis(dodecylthio)- is published and enters the public domain, a comprehensive and scientifically accurate article on its synthesis, scalability, and efficiency cannot be produced.

Reaction Pathways and Mechanistic Investigations of Pentanoic Acid, 4,4 Bis Dodecylthio

Carboxylic Acid Functionality Reactivity

The carboxylic acid group is a cornerstone of organic synthesis, known for its ability to undergo a variety of transformations, most notably nucleophilic acyl substitution.

Esterification and Amidation Reactions

The conversion of the carboxylic acid group of Pentanoic acid, 4,4-bis(dodecylthio)- into esters and amides is expected to proceed via standard protocols.

Esterification: The reaction with alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, would yield the corresponding ester. This Fischer esterification is an equilibrium process, and the removal of water is typically required to drive the reaction to completion. For long-chain carboxylic acids, alternative methods using activating agents can be more efficient. nih.gov For instance, the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under milder conditions. chemicalbook.com Another effective method for esterifying long-chain acids involves the use of metal chlorides like ferric chloride hexahydrate as catalysts. acs.org

Amidation: Similarly, the carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires activation of the carboxylic acid, as direct reaction with an amine is often slow and requires high temperatures. Common methods involve the in-situ formation of a more reactive acyl derivative, such as an acid chloride or an activated ester. rsc.org Reagents like thionyl chloride (SOCl₂) can be used to first form the acyl chloride, which then readily reacts with an amine to produce the amide. rsc.orgresearchgate.net One-pot procedures using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) are also widely employed to facilitate amide bond formation under mild conditions. nih.gov

A hypothetical reaction scheme for the esterification and amidation of Pentanoic acid, 4,4-bis(dodecylthio)- is presented below:

Table 1: Hypothetical Esterification and Amidation Reactions

| Reactant | Reagents | Product | Hypothetical Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄ (cat.), Reflux | Methyl 4,4-bis(dodecylthio)pentanoate | 85 |

| Benzylamine | DCC, DMAP, CH₂Cl₂ | N-Benzyl-4,4-bis(dodecylthio)pentanamide | 90 |

Note: The yields presented are hypothetical and based on typical outcomes for similar reactions.

Anhydride (B1165640) Formation and Reactivity

Acid anhydrides are another important class of carboxylic acid derivatives. Pentanoic acid, 4,4-bis(dodecylthio)- could be converted to its corresponding anhydride. Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often at elevated temperatures or with a dehydrating agent. google.com A more common laboratory method involves the reaction of the carboxylate salt with an acid chloride. masterorganicchemistry.com For instance, treatment of Pentanoic acid, 4,4-bis(dodecylthio)- with a base to form the carboxylate, followed by reaction with the corresponding acid chloride (4,4-bis(dodecylthio)pentanoyl chloride), would yield the symmetric anhydride.

The resulting anhydride would be a reactive species, susceptible to nucleophilic attack by alcohols, amines, and water to regenerate the carboxylic acid or form esters and amides, respectively. libretexts.orglibretexts.org

Sulfur-Containing Functional Group Reactivity

The two thioether linkages in Pentanoic acid, 4,4-bis(dodecylthio)- are expected to exhibit characteristic reactivity, including oxidation at the sulfur atoms and participation in nucleophilic and electrophilic reactions.

Oxidation Pathways of Thioether Groups

Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. chemistrysteps.com The oxidation state of the sulfur can be controlled by the choice of the oxidizing agent and the reaction conditions.

Mild oxidizing agents, such as hydrogen peroxide in a controlled manner or sodium periodate, typically favor the formation of the corresponding sulfoxide (B87167). researchgate.net Stronger oxidizing agents, like potassium permanganate (B83412) or excess hydrogen peroxide, will further oxidize the sulfoxide to the sulfone. brainkart.com The oxidation of thioethers to sulfoxides is a common transformation and can also be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA).

Table 2: Hypothetical Oxidation Reactions of the Thioether Groups

| Oxidizing Agent | Stoichiometry | Expected Major Product |

|---|---|---|

| H₂O₂ | 2 equivalents | Pentanoic acid, 4,4-bis(dodecylsulfinyl)- |

| m-CPBA | 2 equivalents | Pentanoic acid, 4,4-bis(dodecylsulfinyl)- |

| H₂O₂ | Excess | Pentanoic acid, 4,4-bis(dodecylsulfonyl)- |

Note: The products listed are the expected major products under the specified hypothetical conditions.

The oxidation of the thioether groups significantly alters the polarity and chemical properties of the molecule. This transformation from a hydrophobic thioether to a more hydrophilic sulfoxide or sulfone can be exploited in various applications. nih.gov

Nucleophilic and Electrophilic Reactions Involving Sulfur

The sulfur atoms in the thioether groups possess lone pairs of electrons, rendering them nucleophilic. masterorganicchemistry.com Thioethers are known to react with electrophiles, such as alkyl halides, in S_N2 reactions to form sulfonium (B1226848) salts. libretexts.org For Pentanoic acid, 4,4-bis(dodecylthio)-, reaction with an alkyl halide like methyl iodide would be expected to yield a bis(sulfonium) salt.

While thioethers are generally considered nucleophilic, they can react with strong electrophiles. The sulfur atom can also be involved in radical reactions. rsc.org However, under most conditions relevant to the manipulation of the carboxylic acid functionality, the thioether groups are expected to be relatively inert.

Chemo- and Regioselectivity in Transformations

The presence of multiple functional groups in Pentanoic acid, 4,4-bis(dodecylthio)- necessitates consideration of chemoselectivity in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. taylorandfrancis.com In the context of this molecule:

Oxidation: The thioether groups are significantly more susceptible to oxidation than the carboxylic acid or the long alkyl chains. Therefore, treatment with an oxidizing agent would selectively oxidize the sulfur atoms.

Carboxylic Acid Derivatization: Standard esterification or amidation conditions are not expected to affect the thioether linkages. The choice of reagents and conditions can be tailored to ensure the selective transformation of the carboxylic acid group. For instance, using DCC/DMAP for esterification will specifically target the carboxylic acid.

Regioselectivity , the preference for reaction at one position over another, is less of a concern for the reactions outlined for this specific molecule. youtube.com The two dodecylthio groups are chemically equivalent, meaning that reactions involving these groups are likely to occur at both sites, leading to bis-functionalized products. The carboxylic acid is at a distinct and sterically accessible position, allowing for selective reactions at this site.

Information regarding the kinetic and thermodynamic aspects of reactions involving Pentanoic Acid, 4,4-bis(dodecylthio)- is not available in the reviewed scientific literature.

A thorough search of public databases and scientific literature did not yield any specific experimental or theoretical studies on the kinetic and thermodynamic parameters of the formation or subsequent reactions of Pentanoic Acid, 4,4-bis(dodecylthio)-. General principles of thioacetal formation from ketones or aldehydes with thiols suggest that the reaction is typically acid-catalyzed and proceeds via a hemithioacetal intermediate. chemistryscore.compearson.comwikipedia.org However, no specific rate constants, activation energies, or thermodynamic data such as enthalpy and entropy of reaction for this particular compound have been documented. ontosight.aiuni.lu

Consequently, a detailed discussion on the kinetic and thermodynamic aspects, including data tables and in-depth research findings for Pentanoic Acid, 4,4-bis(dodecylthio)-, cannot be provided at this time.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Pentanoic Acid, 4,4 Bis Dodecylthio

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Pentanoic acid, 4,4-bis(dodecylthio)-, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are crucial for unambiguous structural assignment.

The ¹H NMR spectrum of Pentanoic acid, 4,4-bis(dodecylthio)- is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet in the downfield region, typically around 10-12 ppm, due to its deshielded nature. The protons on the carbon atoms adjacent to the functional groups will also show characteristic chemical shifts. For instance, the protons on the carbon alpha to the carbonyl group (C-2) would resonate around 2.4 ppm, while the protons on the carbon at the C-3 position would be expected at approximately 2.0 ppm. The methylene protons of the dodecylthio groups adjacent to the sulfur atoms are predicted to appear around 2.7 ppm. The long alkyl chains of the dodecyl groups will produce a large, overlapping signal complex in the upfield region, typically between 1.2 and 1.4 ppm, with the terminal methyl protons appearing as a triplet around 0.9 ppm.

The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, appearing in the range of 175-185 ppm. The carbon atom at the C-4 position, bonded to two sulfur atoms, would be significantly deshielded and is predicted to resonate around 55-65 ppm. The carbons of the pentanoic acid backbone and the dodecyl chains will have characteristic chemical shifts, with the carbons closer to the electron-withdrawing sulfur and carbonyl groups appearing further downfield.

Predicted ¹H NMR Chemical Shifts for Pentanoic acid, 4,4-bis(dodecylthio)-

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | broad singlet | 1H |

| -CH₂-COOH | ~2.4 | triplet | 2H |

| -CH₂-CH₂-COOH | ~2.0 | triplet | 2H |

| -S-CH₂-(CH₂)₁₀-CH₃ | ~2.7 | triplet | 4H |

| -S-CH₂-CH₂-(CH₂)₉-CH₃ | ~1.6 | multiplet | 4H |

| -(CH₂)₉- | 1.2 - 1.4 | multiplet | 36H |

| -CH₃ | ~0.9 | triplet | 6H |

| -C(CH₃)- | ~1.5 | singlet | 3H |

Predicted ¹³C NMR Chemical Shifts for Pentanoic acid, 4,4-bis(dodecylthio)-

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -COOH | 175 - 185 |

| -C(S)₂- | 55 - 65 |

| -CH₂-COOH | 35 - 45 |

| -CH₂-CH₂-COOH | 25 - 35 |

| -C(CH₃)- | 20 - 30 |

| -S-CH₂- | 30 - 40 |

| Dodecyl Chain Carbons | 22 - 32 |

| Terminal -CH₃ | ~14 |

To definitively establish the connectivity of the atoms within the molecule, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.

A COSY experiment would reveal the coupling between adjacent protons. For instance, a cross-peak would be expected between the signals for the protons at C-2 and C-3 of the pentanoic acid chain, confirming their connectivity. Similarly, correlations would be observed between the methylene protons along the dodecyl chains.

An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal at ~2.4 ppm would show a correlation to the carbon signal at 35-45 ppm, confirming this as the -CH₂-COOH group.

The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the different functional groups. Key expected HMBC correlations would include:

The protons at C-2 and C-3 showing correlations to the carbonyl carbon.

The methyl protons at C-5 showing correlations to the C-4 and C-3 carbons.

The methylene protons of the dodecyl groups adjacent to the sulfur showing a correlation to the C-4 carbon, thereby confirming the attachment of the dodecylthio groups to the pentanoic acid backbone.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For Pentanoic acid, 4,4-bis(dodecylthio)-, a soft ionization technique such as Electrospray Ionization (ESI) would be suitable to observe the molecular ion. The expected molecular formula is C₂₉H₅₈O₂S₂. The theoretical monoisotopic mass would be approximately 502.39 g/mol . In ESI-MS, the compound would likely be observed as the deprotonated molecule [M-H]⁻ in negative ion mode or as the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ in positive ion mode.

Under higher energy conditions, such as Electron Ionization (EI) or through collision-induced dissociation in tandem MS, characteristic fragmentation patterns would emerge. Key expected fragmentations would include:

Loss of a dodecylthio radical (-•SC₁₂H₂₅).

Cleavage of the C-C bonds in the pentanoic acid backbone.

A McLafferty rearrangement, characteristic of carboxylic acids, could lead to the loss of a neutral alkene fragment.

Alpha-cleavage adjacent to the sulfur atoms is a common fragmentation pathway for thioethers.

Predicted Key Mass Spectrometry Fragments

| m/z (charge) | Proposed Fragment |

| 503.39 | [M+H]⁺ |

| 525.37 | [M+Na]⁺ |

| 501.38 | [M-H]⁻ |

| 299.21 | [M - SC₁₂H₂₅]⁺ |

| 201.36 | [SC₁₂H₂₅]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule.

The IR spectrum of Pentanoic acid, 4,4-bis(dodecylthio)- is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid would be observed around 1710 cm⁻¹. The C-H stretching vibrations of the numerous methylene and methyl groups in the alkyl chains would appear as strong absorptions in the 2850-2960 cm⁻¹ region. Weaker C-S stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy , being complementary to IR, would also provide valuable information. The C-S stretching bands, which are often weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum. The C-H and C=O stretching vibrations would also be observable.

Expected Vibrational Bands

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching | |

| C=O (Carboxylic Acid) | ~1710 (strong) | ~1665 | Stretching |

| C-H (Alkyl) | 2850-2960 (strong) | 2850-2960 | Stretching |

| C-S (Thioether) | 600-800 (weak) | 600-800 | Stretching |

| C-O (Carboxylic Acid) | 1210-1320 | ~1200 | Stretching |

| OCO (Carboxylic Acid) | ~680 | Bending |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and sulfur in this case) in the compound. This is a fundamental technique to confirm the molecular formula. The theoretical elemental composition is calculated from the molecular formula C₂₉H₅₈O₂S₂.

Theoretical Elemental Composition of C₂₉H₅₈O₂S₂

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 29 | 348.319 | 69.39 |

| Hydrogen (H) | 1.008 | 58 | 58.464 | 11.64 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 6.37 |

| Sulfur (S) | 32.065 | 2 | 64.13 | 12.77 |

| Total | 502.911 | 100.00 |

Experimental values obtained from elemental analysis should be within ±0.4% of these theoretical values to be considered a confirmation of the proposed molecular formula.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for its separation from any starting materials or by-products. Given the long alkyl chains and the polar carboxylic acid group, High-Performance Liquid Chromatography (HPLC) would be a suitable method for purity analysis. A reversed-phase column (e.g., C18) with a gradient elution system using a mixture of an organic solvent (like acetonitrile or methanol) and water with a small amount of acid (like formic acid or acetic acid) to suppress the ionization of the carboxylic acid group would likely provide good separation. Detection could be achieved using a UV detector (at a low wavelength due to the lack of a strong chromophore) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

Gas Chromatography (GC) could also be used, but would require derivatization of the polar carboxylic acid group to a more volatile ester (e.g., a methyl or trimethylsilyl ester) to prevent peak tailing and improve thermal stability during analysis.

The purity of the compound would be determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Theoretical and Computational Chemistry Approaches to Pentanoic Acid, 4,4 Bis Dodecylthio

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular orbital energies, and other electronic characteristics.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like Pentanoic acid, 4,4-bis(dodecylthio)-, a DFT study would typically focus on optimizing the molecular geometry to find its most stable three-dimensional structure.

Following optimization, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be conducted. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net DFT calculations can also determine the distribution of electron density, indicating which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). For instance, in related thioether compounds, the sulfur atoms are often found to be nucleophilic. nih.gov

Hypothetical Data Table for DFT Analysis: This table is for illustrative purposes only, as no published data exists for this specific compound.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

Molecular Dynamics Simulations for Conformational Analysis

The two long dodecyl chains in Pentanoic acid, 4,4-bis(dodecylthio)- give it significant conformational flexibility. Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. researchgate.netmdpi.com An MD simulation of this compound would reveal its preferred shapes (conformations) in different environments, such as in a vacuum or a solvent.

The simulation would track the atomic trajectories, allowing for the analysis of bond lengths, angles, and dihedral angles. This information helps in understanding how the long alkyl chains fold and interact with each other and the pentanoic acid headgroup. Such simulations are crucial for understanding how the molecule might behave in larger systems, for example, its tendency to aggregate or its orientation at an interface. mdpi.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model potential chemical reactions involving Pentanoic acid, 4,4-bis(dodecylthio)-. For example, the esterification of the carboxylic acid group or the oxidation of the thioether sulfur atoms could be investigated. nih.gov

This involves calculating the potential energy surface for the reaction. Researchers would identify the structures of the reactants, products, and any intermediates. Crucially, they would locate the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. This type of modeling provides deep mechanistic insights that are often difficult to obtain through experiments alone. researchgate.net

Structure-Reactivity Relationship Predictions

By systematically modifying the structure of Pentanoic acid, 4,4-bis(dodecylthio)- in silico (in the computer) and calculating the resulting changes in its electronic properties or reactivity, one could establish structure-reactivity relationships. For example, one could study how changing the length of the alkyl chains or altering the functional group at the end of the pentanoic acid moiety affects the HOMO-LUMO gap or the activation energy of a specific reaction.

These studies help in predicting the properties of related, yet-to-be-synthesized molecules. For thioethers, a key relationship often explored is how substituents attached to the sulfur atom affect its nucleophilicity and susceptibility to oxidation. nih.gov For carboxylic acids, studies might explore how the surrounding structure influences the acidity (pKa) of the proton. youtube.com

Derivatives and Analogues of Pentanoic Acid, 4,4 Bis Dodecylthio

Synthesis of Modified Pentanoic Acid Backbones

Modifying the pentanoic acid backbone of the parent compound could lead to a diverse range of analogues. Synthetic strategies would likely start from precursors other than levulinic acid, which is a common starting material for 4-oxo-pentanoic acid derivatives.

For instance, employing substituted levulinic acid derivatives could introduce functionalities along the carbon chain. Another approach involves the Michael addition of thiols to α,β-unsaturated carboxylic acids. nih.govresearchgate.netorganic-chemistry.org By using different α,β-unsaturated acids, the length and substitution pattern of the carboxylic acid backbone could be varied.

A hypothetical reaction scheme for modifying the backbone could involve:

Varying the α,β-unsaturated carboxylic acid: Starting with itaconic acid instead of a linear pentenoic acid derivative could introduce a second carboxylic acid group.

Modifying the core structure: A cascade annulation/ring-opening reaction between a hydrazone and a dienone has been used to synthesize 5-(pyrazol-4-yl) pentanoic acids, demonstrating a method to incorporate heterocyclic moieties into a pentanoic acid structure. organic-chemistry.orgnih.gov

These modifications would allow for a systematic investigation of how changes in the backbone's length, rigidity, and polarity affect the compound's properties.

Variation of Alkyl Chain Lengths in Thioether Moieties

A crucial aspect of understanding the structure-activity relationship would be the variation of the alkyl chain lengths of the thioether groups. The dodecyl (C12) chains in the parent compound are long and hydrophobic. Synthesizing analogues with different alkyl chain lengths, both shorter and longer, as well as branched or cyclic alkyl groups, would provide insight into the role of these moieties.

The general synthesis of such compounds would likely follow a nucleophilic substitution reaction where an appropriate dithiol or a precursor that can generate a gem-dithiol reacts with different alkyl halides. Alternatively, the conjugate addition of various alkylthiols to a suitable unsaturated pentanoic acid derivative is a plausible route. researchgate.netnih.gov

Table 1: Hypothetical Analogues with Varied Alkyl Thioether Chains

| Alkyl Group | Chemical Name |

| Ethyl | Pentanoic acid, 4,4-bis(ethylthio)- |

| Hexyl | Pentanoic acid, 4,4-bis(hexylthio)- |

| Octadecyl | Pentanoic acid, 4,4-bis(octadecylthio)- |

| Isopropyl | Pentanoic acid, 4,4-bis(isopropylthio)- |

Introduction of Additional Functional Groups for Tuned Reactivity

The introduction of additional functional groups onto the molecule could significantly tune its reactivity, solubility, and potential for further chemical transformations. These functional groups could be introduced on the pentanoic acid backbone or at the terminus of the alkylthio chains.

Methods for Functionalization:

On the Backbone: Starting with a functionalized α,β-unsaturated carboxylic acid in a Michael addition reaction would be a direct method. For example, using a hydroxylated or aminated unsaturated acid would yield a functionalized backbone.

On the Thioether Chains: Utilizing a thiol with a terminal functional group (e.g., hydroxy, amino, or carboxyl) in the initial synthesis would produce analogues with reactive sites at the end of the long alkyl chains. For instance, the use of 12-mercaptododecan-1-ol would introduce terminal hydroxyl groups.

The carboxylic acid moiety of the parent compound itself is a key functional group that can be converted into other functionalities such as esters, amides, or thioesters, providing another avenue for derivatization. researchgate.nettcichemicals.comresearchgate.net The synthesis of thioesters from carboxylic acids can be achieved through various methods, including the use of Lawesson's reagent or by merging photoredox and copper catalysis. organic-chemistry.orgnuph.edu.ua

Synthesis of Complex Adducts and Salts (e.g., with 2,2'-iminobis(ethanol))

The carboxylic acid group of Pentanoic acid, 4,4-bis(dodecylthio)- can readily react with bases to form salts. A known, though not extensively detailed, derivative is its compound with 2,2'-iminobis(ethanol), also known as diethanolamine. nih.gov

The synthesis of this adduct would involve a straightforward acid-base reaction between Pentanoic acid, 4,4-bis(dodecylthio)- and diethanolamine, likely in a suitable solvent.

Reaction:

C₂₉H₅₈O₂S₂ + C₄H₁₁NO₂ → [C₂₉H₅₇O₂S₂]⁻[C₄H₁₂NO₂]⁺

The formation of such a salt would be expected to significantly alter the solubility of the parent compound, particularly in aqueous media, due to the introduction of the polar and hydrophilic diethanolammonium cation.

Table 2: Properties of Reactants

| Compound | Formula | Molar Mass ( g/mol ) | Key Functional Groups |

| Pentanoic acid, 4,4-bis(dodecylthio)- | C₂₉H₅₈O₂S₂ | 502.91 tcichemicals.com | Carboxylic acid, Thioether |

| 2,2'-iminobis(ethanol) (Diethanolamine) | C₄H₁₁NO₂ | 105.14 | Secondary amine, Alcohol |

Structure-Activity Relationship Studies in Derivative Series

Key areas of investigation in a hypothetical SAR study would include:

Effect of Alkyl Chain Length: The length of the thioether alkyl chains would likely impact the compound's lipophilicity and its interaction with biological membranes or nonpolar matrices. Studies on other long-chain fatty acid esters have shown that chain length can significantly affect biological activity.

Impact of Backbone Modification: Altering the pentanoic acid backbone could influence the compound's conformation and the spatial orientation of the thioether and carboxyl groups, which could be critical for specific binding interactions.

Role of the Carboxylic Acid: The carboxylic acid group is a key feature, likely involved in hydrogen bonding or salt formation. Esterification or amidation of this group would probe the importance of its acidic proton.

Influence of Additional Functional Groups: The introduction of polar groups could enhance aqueous solubility and provide new interaction sites, while other nonpolar groups could modulate lipophilicity.

Such studies are fundamental in medicinal chemistry and materials science for the rational design of molecules with optimized properties. For example, SAR studies on aryloxyalkanoic acid hydroxyamides have identified key structural features for potent inhibition of histone deacetylase. Similarly, SAR studies on other classes of inhibitors have revealed the importance of specific substituents for enzyme binding. researchgate.net

Advanced Applications in Materials Science and Engineering

Integration into Polymer Matrices for Functional Materials

The bifunctional nature of Pentanoic acid, 4,4-bis(dodecylthio)- —a reactive carboxylic acid head and two long, nonpolar thioether tails—makes it a compelling candidate for integration into polymer matrices to impart novel properties.

Role in Self-Healing Polymer Systems

The incorporation of thioether linkages into polymer networks is a known strategy for creating self-healing materials. The presence of two dodecylthio groups in Pentanoic acid, 4,4-bis(dodecylthio)- suggests its potential utility in this area. The sulfur atoms in the thioether bonds can participate in dynamic chemical interactions, such as reversible bond formation and exchange, which are fundamental to intrinsic self-healing mechanisms. When a polymer matrix containing this compound is damaged, the mobility of the long dodecyl chains could facilitate the reconnection and reformation of the polymer network across the fractured interface. The carboxylic acid group could be used to anchor the molecule within a polymer backbone through esterification or other condensation reactions, ensuring its stable integration.

Applications in Specialty Coatings and Films

Specialty coatings often require a combination of properties, such as hydrophobicity, adhesion, and responsiveness to external stimuli. The long dodecyl chains of Pentanoic acid, 4,4-bis(dodecylthio)- are inherently hydrophobic and could be leveraged to create water-repellent surfaces. When incorporated into a coating formulation, these chains would preferentially orient at the air-coating interface, minimizing surface energy and repelling water. The thioether groups could offer additional functionality, such as resistance to oxidation or the ability to interact with specific metal substrates, enhancing adhesion and corrosion protection. The carboxylic acid function would again serve as a reactive handle to chemically bind the molecule to the polymer resin of the coating, ensuring its permanence and durability.

Contributions to Lubricant Formulations and Tribology

Sulfur-containing compounds have a long history of use as effective additives in lubricant formulations, primarily for their anti-wear and extreme pressure properties. The structure of Pentanoic acid, 4,4-bis(dodecylthio)- strongly suggests its potential in tribological applications.

The two dodecylthio groups are expected to exhibit a strong affinity for metal surfaces. Under high pressure and temperature conditions at asperity contacts, the thioether sulfur can react with the metal surface to form a sacrificial tribofilm. This film, likely composed of metal sulfides, possesses a lower shear strength than the base metal, thereby reducing friction and preventing catastrophic welding and wear of the contacting surfaces. The long dodecyl chains would contribute to the formation of a low-friction boundary layer through intermolecular van der Waals interactions. The carboxylic acid head could further enhance surface adhesion through polar interactions with metal oxides or by reacting with other lubricant additives.

Table 1: Potential Tribological Benefits of Pentanoic acid, 4,4-bis(dodecylthio)-

| Feature | Potential Tribological Advantage |

|---|---|

| Dodecylthio Groups | Formation of protective metal sulfide (B99878) tribofilms, reducing wear. |

| Long Alkyl Chains | Contribution to a low-friction boundary lubrication layer. |

Development of Functional Monomers and Polymer Building Blocks

The carboxylic acid functionality of Pentanoic acid, 4,4-bis(dodecylthio)- allows it to be used as a monomer or a co-monomer in the synthesis of novel polymers. Through polymerization reactions involving the carboxyl group, such as polyesterification or polyamidation, this molecule can be incorporated into the main chain of a polymer.

The resulting polymer would possess pendant side chains composed of the 4,4-bis(dodecylthio) moiety. These long, flexible, and sulfur-rich side chains could impart unique properties to the bulk polymer, including:

Internal Plasticization: The dodecyl chains could increase the free volume within the polymer, lowering the glass transition temperature and increasing flexibility without the need for external plasticizers that can leach out over time.

Modified Solubility and Processability: The nonpolar nature of the side chains could enhance the solubility of the polymer in nonpolar organic solvents, facilitating processing.

Enhanced Interfacial Interactions: The thioether groups could promote adhesion to specific substrates or fillers.

Engineering of Tailored Interfacial Properties in Composites

The performance of composite materials is critically dependent on the quality of the interface between the reinforcing phase (e.g., fibers, nanoparticles) and the polymer matrix. The structure of Pentanoic acid, 4,4-bis(dodecylthio)- makes it a promising candidate for an interfacial modifier or coupling agent.

Supramolecular Assembly and Self-Organizing Systems

The amphiphilic character of Pentanoic acid, 4,4-bis(dodecylthio)-, with its polar carboxylic acid head and large, nonpolar tail, suggests a propensity for self-assembly into ordered supramolecular structures. In appropriate solvents or at interfaces, these molecules could spontaneously organize into micelles, vesicles, or monolayers.

The driving force for this assembly would be the minimization of unfavorable interactions between the nonpolar dodecylthio tails and a polar environment. The resulting nanostructures could have a variety of potential applications:

Nanoreactors: The hydrophobic core of a micelle could serve as a nano-environment for carrying out specific chemical reactions.

Drug Delivery Vehicles: The hollow core of a vesicle could encapsulate therapeutic agents for targeted delivery.

Functional Surfaces: Self-assembled monolayers on a substrate could be used to precisely control surface properties like wettability and bio-adhesion.

The presence of two dodecylthio chains, as opposed to a single alkyl chain found in conventional fatty acids, would likely lead to different packing parameters and, consequently, unique and potentially more complex self-assembled architectures.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

Strategic Utilization in Complex Chemical Synthesis

Precursor in Multistep Organic Synthesis

There is no available scientific literature or patent documentation that describes the use of Pentanoic acid, 4,4-bis(dodecylthio)- as a precursor in multistep organic synthesis.

Building Block for Pharmaceutical Intermediates

A comprehensive search has not yielded any studies or reports on the application of Pentanoic acid, 4,4-bis(dodecylthio)- as a building block for the synthesis of pharmaceutical intermediates.

Building Block for Agrochemical Intermediates

Similarly, there is a lack of documented evidence for the utilization of Pentanoic acid, 4,4-bis(dodecylthio)- as a building block in the development of agrochemical intermediates.

Role in Dye and Pigment Precursor Synthesis

The role of Pentanoic acid, 4,4-bis(dodecylthio)- in the synthesis of precursors for dyes and pigments is not described in the current body of scientific and technical literature.

Design of Novel Catalytic Systems Utilizing Sulfur Ligands

While the presence of two dodecylthio (sulfur-containing) ligands in the structure of Pentanoic acid, 4,4-bis(dodecylthio)- might suggest a potential role in the design of novel catalytic systems, there are no published research findings to support or detail such an application.

Environmental and Sustainability Aspects in Academic Research

Green Chemistry Principles in Synthesis Methodologies

The synthesis of Pentanoic acid, 4,4-bis(dodecylthio)- typically involves the formation of a dithioketal from a ketone precursor, in this case, a derivative of levulinic acid (4-oxopentanoic acid), and dodecanethiol. The application of green chemistry principles to this type of transformation is an active area of research, aiming to reduce the environmental impact of chemical production. tandfonline.com

Catalysis: Traditional methods for thioacetalization often rely on strong Brønsted or Lewis acids, which can be corrosive and generate significant waste. organic-chemistry.org Green alternatives focus on the use of reusable solid acid catalysts, such as zeolites or ion-exchange resins, which simplify product purification and minimize waste streams. organic-chemistry.org For instance, catalysts like tungstophosphoric acid have been shown to be highly effective and selective for thioacetalization under solvent-free conditions. organic-chemistry.org The development of photocatalytic methods, which can proceed under mild, metal-free, and solvent-free conditions, represents a significant advancement in the green synthesis of thioacetals. researchgate.net

Solvent Selection: The principles of green chemistry advocate for the reduction or elimination of hazardous solvents. mdpi.com Research has demonstrated the feasibility of conducting thioacetalization reactions under solvent-free conditions or in greener solvents like water. organic-chemistry.orgresearchgate.net The use of aqueous media, where possible, is highly desirable due to its low cost, non-toxicity, and minimal environmental impact. researchgate.net

Energy Efficiency: The adoption of more efficient catalytic systems can lead to lower reaction temperatures and shorter reaction times, thereby reducing energy consumption. nih.gov Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve yields in the formation of sulfur-containing compounds.

Feedstock Source: A holistic green chemistry approach also considers the origin of the starting materials. Levulinic acid, the likely precursor to the pentanoic acid backbone, can be produced from the acid-catalyzed dehydration of C6 sugars derived from lignocellulosic biomass, positioning it as a renewable platform chemical. Dodecanethiol is typically derived from petrochemical sources, but research into bio-based routes for the production of long-chain thiols is an emerging field.

A summary of green chemistry approaches applicable to the synthesis of dithioketals is presented in the table below.

| Green Chemistry Principle | Conventional Approach | Greener Alternative | Key Benefits |

| Catalysis | Strong acids (e.g., HCl, H2SO4) | Reusable solid acids (e.g., zeolites), photocatalysts | Reduced waste, catalyst recyclability, milder conditions |

| Solvents | Volatile organic solvents (e.g., toluene, dichloromethane) | Solvent-free, water | Reduced VOC emissions, improved safety, lower cost |

| Energy | High temperatures, long reaction times | Microwave irradiation, efficient catalysis | Reduced energy consumption, faster reactions |

| Feedstocks | Petroleum-derived | Biomass-derived (for the keto-acid part) | Use of renewable resources |

Biodegradation and Environmental Fate Studies (Mechanistic)

The environmental fate of Pentanoic acid, 4,4-bis(dodecylthio)- is determined by its susceptibility to biotic and abiotic degradation processes. The molecule's structure, with its long alkyl chains and sulfur linkages, suggests a complex biodegradation profile.

Influence of Molecular Structure: The presence of two long dodecyl chains imparts a hydrophobic character to the molecule, which would likely lead to its partitioning into organic matter in soil and sediment. While long-chain alkanes can be degraded by various microorganisms, the rate of degradation often decreases with increasing chain length. nih.gov The presence of sulfur atoms can also influence biodegradability. Studies on mercaptocarboxylic acids and related compounds have shown that the mercapto group can be detrimental to biodegradation compared to the corresponding hydrocarbon.

Microbial Degradation Pathways: The microbial degradation of organosulfur compounds is a crucial part of the global sulfur cycle. jst.go.jpresearchgate.netnih.gov Microorganisms possess enzymes, such as oxygenases and peroxidases, that can initiate the breakdown of organic pollutants. For Pentanoic acid, 4,4-bis(dodecylthio)-, biodegradation would likely commence with the oxidation of the terminal methyl groups of the dodecyl chains. The thioether linkages are also potential sites for enzymatic attack. The ultimate mineralization of the compound would lead to the formation of carbon dioxide, water, and sulfate. The degradation of such complex molecules in the environment is often a multi-step process involving a consortium of different microorganisms. mdpi.com

Environmental Compartmentalization: Due to its expected low water solubility and high octanol-water partition coefficient (log Kow), Pentanoic acid, 4,4-bis(dodecylthio)- is likely to adsorb to soil and sediment particles if released into the environment. mdpi.com This would reduce its bioavailability to some microorganisms but could also lead to its persistence in these environmental compartments. The long-term fate would depend on the specific environmental conditions, such as the presence of adapted microbial communities, oxygen levels, and temperature.

A hypothetical biodegradation pathway for Pentanoic acid, 4,4-bis(dodecylthio)- is outlined below.

| Step | Proposed Transformation | Enzymatic Process | Resulting Intermediates |

| 1 | Terminal oxidation of dodecyl chains | Monooxygenase | Carboxylic acids with long alkyl chains |

| 2 | Beta-oxidation of the alkyl chains | Beta-oxidation enzymes | Shortened alkyl chains |

| 3 | Cleavage of C-S bonds | Oxidative or hydrolytic enzymes | Pentanoic acid derivatives and dodecanethiol/dodecanesulfonate |

| 4 | Mineralization | Various microbial pathways | CO2, H2O, SO4^2- |

Recyclability and Circular Economy Considerations

The integration of Pentanoic acid, 4,4-bis(dodecylthio)- into a circular economy framework depends largely on its application. If used as a lubricant additive, its fate is tied to the lifecycle of the lubricant itself. tandfonline.com

Lubricant Re-refining: Used lubricating oils can be collected and re-refined to produce base oils of a quality comparable to virgin base oils. tandfonline.com This process is a cornerstone of the circular economy in the lubricants sector. tandfonline.comlube-media.com The re-refining process typically involves steps like dehydration, defueling, and hydrofinishing, which are designed to remove contaminants, degradation products, and additives. tandfonline.com The high boiling point and chemical nature of a complex additive like Pentanoic acid, 4,4-bis(dodecylthio)- would likely lead to its removal during these processes. The sulfur content of used oils is a critical parameter in re-refining, and sulfur-containing additives contribute to this. researchgate.net

Chemical Recycling: In a more advanced circular economy model, the chemical recycling of lubricant additives could be envisioned. This would involve the selective cleavage of the dithioketal back to its constituent keto-acid and thiol, which could then be purified and reused. However, the economic and technical feasibility of such a process for a specific additive within a complex mixture of used oil is currently a significant challenge.

Design for Circularity: From a design perspective, creating lubricant additives that are either more easily separated during re-refining or are inherently biodegradable would enhance the circularity of the lubricant lifecycle. tandfonline.com The development of bio-based lubricants and additives is a key research area in this context. lube-media.com

The table below summarizes the circular economy considerations for a lubricant containing Pentanoic acid, 4,4-bis(dodecylthio)-.

| Circular Economy Stage | Action | Fate of the Additive | Challenges and Opportunities |

| Use Phase | Lubrication of machinery | Gradual degradation and contamination | Development of more stable additives to extend lubricant life |

| Collection of Used Oil | Aggregation of waste lubricant | Present in the used oil matrix | Efficient collection and logistics |

| Re-refining | Processing to recover base oil | Likely removed and treated as waste | Potential for recovery of sulfur for other applications |

| End-of-Life | Incineration or landfilling of re-refining residues | Destruction or disposal | Development of biodegradable additives to minimize end-of-life impact |

Atom Economy and Reaction Efficiency in Industrial Applications

Atom economy is a key metric of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. For the synthesis of Pentanoic acid, 4,4-bis(dodecylthio)- from a pentanoic acid derivative with a ketone functionality (e.g., levulinic acid) and dodecanethiol, the primary reaction is the formation of a dithioketal.

Calculation of Atom Economy: The reaction for the formation of the dithioketal can be represented as: C5H8O3 (levulinic acid) + 2 C12H26S (dodecanethiol) → C29H58O2S2 (Pentanoic acid, 4,4-bis(dodecylthio)-) + H2O

The molecular weights are approximately:

Levulinic acid: 116.12 g/mol

Dodecanethiol: 202.42 g/mol

Pentanoic acid, 4,4-bis(dodecylthio)-: 502.91 g/mol

Water: 18.02 g/mol

The atom economy is calculated as: (Molecular weight of desired product) / (Sum of molecular weights of all reactants) x 100% (502.91) / (116.12 + 2 * 202.42) x 100% = 96.5%

This high theoretical atom economy is characteristic of condensation reactions where only a small molecule, like water, is eliminated.

Reaction Efficiency: While atom economy provides a theoretical measure of efficiency, the actual reaction yield and the energy required for the process are also critical factors in industrial applications. The efficiency of dithioketal formation can be influenced by several factors:

Catalyst Activity: The choice of catalyst significantly impacts the reaction rate and the required temperature. organic-chemistry.org Highly active and selective catalysts can lead to near-quantitative yields under mild conditions. organic-chemistry.org

Reaction Conditions: The removal of the water byproduct can drive the equilibrium towards the product side, thereby increasing the yield. This can be achieved through azeotropic distillation or the use of dehydrating agents.

The table below provides a comparative analysis of factors affecting the efficiency of dithioketal synthesis.

| Parameter | Influence on Efficiency | Optimization Strategy |

| Catalyst | Determines reaction rate and selectivity | Selection of highly active and reusable catalysts |

| Temperature | Affects reaction kinetics and energy consumption | Optimization to achieve a high reaction rate at the lowest possible temperature |

| Reactant Ratio | Can influence equilibrium position and yield | Use of a slight excess of one reactant to drive the reaction to completion |

| Byproduct Removal | Shifts the equilibrium towards product formation | Use of a Dean-Stark apparatus or other methods for water removal |

Future Perspectives and Unexplored Research Avenues

Advanced Material Design Leveraging Unique Structural Features

The amphiphilic nature of Pentanoic acid, 4,4-bis(dodecylthio)- makes it an excellent candidate for the design of advanced materials. The long dodecyl chains can induce self-assembly in various solvents, forming structures such as micelles, vesicles, or monolayers.

Self-Assembled Monolayers (SAMs): The carboxylic acid group can anchor the molecule to various substrates, including metal oxides, allowing the formation of SAMs. These organized layers, with their dense packing of dodecyl chains, could be explored for applications in surface passivation, corrosion inhibition, or as templates for nanomaterial growth.

Novel Surfactants and Emulsifiers: The balance between the hydrophilic carboxylic head and the lipophilic tails suggests its potential as a specialty surfactant. Its ability to stabilize emulsions, particularly for systems requiring resistance to acidic conditions or specific metal ion interactions, warrants investigation.

Functional Polymers: The carboxylic acid moiety serves as a handle for polymerization or for grafting onto existing polymer backbones. This could lead to the development of polymers with tailored properties, such as enhanced thermal stability or specific affinity for metal nanoparticles, conferred by the sulfur atoms in the dodecylthio groups.

| Potential Material Application | Relevant Structural Feature | Possible Research Direction |

| Self-Assembled Monolayers | Carboxylic acid head, long alkyl chains | Surface modification of metal oxides for anti-corrosion coatings. |

| Specialty Surfactants | Amphiphilic nature | Formulation of stable emulsions for industrial processes. |

| Functional Polymers | Carboxylic acid group, thioether linkages | Synthesis of polymers with unique thermal or metal-binding properties. |

Exploration of Novel Reaction Pathways and Catalytic Systems

The dithioacetal group in Pentanoic acid, 4,4-bis(dodecylthio)- is a key feature for exploring novel chemical transformations. Dithioacetals are known for their stability but can be cleaved under specific conditions, offering a pathway to generate other functional groups.

Controlled Cleavage and Functionalization: Research into the selective cleavage of the carbon-sulfur bonds could yield novel thiols or carbonyl compounds, making it a useful intermediate in organic synthesis. researchgate.net The presence of two long chains could influence the reactivity and provide a unique chemical environment.

Thiol-Ene and Thiol-Yne Chemistry: Upon cleavage to reveal the thiol groups, the resulting molecule could be a valuable monomer in "click" chemistry reactions like thiol-ene or thiol-yne polymerizations. This would enable the creation of highly regular polymer networks with interesting optical and mechanical properties.

Catalyst Development: The sulfur atoms can act as ligands for metal catalysts. The molecule could be explored as a component in catalysts for organic reactions, where the long alkyl chains could provide a specific steric environment or enhance solubility in nonpolar solvents. Research on using similar ketene-S,S-acetals as odorless thiol equivalents in reactions like thio-Michael additions has shown promise. researchgate.net

Computational Design of Functional Analogues

Computational modeling provides a powerful tool to predict the properties and behavior of Pentanoic acid, 4,4-bis(dodecylthio)- and to design functional analogues without the need for extensive empirical synthesis.

Modeling Self-Assembly: Molecular dynamics simulations can be employed to study the self-assembly behavior of this molecule in different solvents and at various concentrations. This would provide insights into the formation and stability of micelles or bilayers, guiding their application in drug delivery or nanotechnology.

Structure-Property Relationships: Quantum chemical calculations can elucidate the electronic structure and predict reactivity. By systematically modifying the structure, for instance, by changing the length of the alkyl chains or altering the carboxylic acid headgroup, new molecules with optimized properties for specific applications can be designed.

Predicting Ligand-Binding Capabilities: The sulfur atoms suggest a potential for binding to heavy metal ions. Computational docking studies could predict the affinity and selectivity of this molecule and its analogues for various metal ions, which is relevant for designing new sensors or extraction agents for environmental remediation.

| Computational Method | Research Goal | Potential Outcome |

| Molecular Dynamics | Predict self-assembly behavior | Design of nanostructures for drug delivery. |

| Quantum Chemistry | Understand structure-property relationships | In-silico design of analogues with tailored properties. |

| Docking Simulations | Evaluate metal ion binding | Development of selective sensors for heavy metals. |

Interdisciplinary Research with Biotechnology and Nanoscience

The unique combination of a biocompatible carboxylic acid head and lipophilic tails opens up avenues for interdisciplinary research, particularly at the interface of biotechnology and nanoscience.

Biocompatible Coatings: The molecule could be used to coat medical implants. The carboxylic acid can anchor to the implant surface, while the alkyl chains can create a non-fouling surface that reduces protein adsorption and bacterial adhesion, improving the biocompatibility of the device.

Nanoparticle Functionalization: Pentanoic acid, 4,4-bis(dodecylthio)- can act as a capping agent for the synthesis of nanoparticles (e.g., gold, silver, quantum dots). The sulfur atoms provide strong binding to the nanoparticle surface, while the carboxylic acid offers a point of attachment for biomolecules such as antibodies or enzymes, creating functional nanoprobes for bioimaging or diagnostics.

Drug Delivery Systems: The self-assembling properties could be harnessed to create liposome-like structures for encapsulating hydrophobic drugs. The carboxylic acid group on the surface could be used to target specific cells or tissues by conjugating with targeting ligands.

This forward-looking perspective highlights the extensive and promising research landscape for Pentanoic acid, 4,4-bis(dodecylthio)-. While current direct research is limited, its structural motifs suggest a high potential for innovation across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing 4,4-bis(dodecylthio)pentanoic acid, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves thiol-ene reactions or nucleophilic substitution using dodecylthiol and a pentanoic acid derivative with appropriate leaving groups (e.g., bromine at the 4,4-positions). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via H/C NMR (δ ~2.5–2.8 ppm for thioether protons, δ ~180 ppm for carboxylic acid carbonyl) .

Q. How can researchers assess the thermal and oxidative stability of 4,4-bis(dodecylthio)pentanoic acid under experimental conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min) to evaluate decomposition temperatures. Oxidative stability can be tested via accelerated aging studies (e.g., 60°C, 72 hours) with periodic FTIR monitoring (disappearance of S-H stretches at ~2550 cm). Compare results with computational predictions (e.g., density functional theory for bond dissociation energies) .

Q. What analytical techniques are most effective for quantifying trace impurities in 4,4-bis(dodecylthio)pentanoic acid?

- Methodological Answer : Use LC-MS (electrospray ionization in negative mode) to detect sulfonic acid byproducts or unreacted dodecylthiol. Complementary GC-MS (DB-5 column) can identify volatile impurities. For metal contamination, inductively coupled plasma mass spectrometry (ICP-MS) is recommended, focusing on catalyst residues (e.g., Pd from hydrogenation steps) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of 4,4-bis(dodecylthio)pentanoic acid in radical-mediated polymerization systems?

- Methodological Answer : Employ electron paramagnetic resonance (EPR) spectroscopy to detect and quantify radical intermediates during polymerization. Pair with kinetic studies (e.g., dilatometry) to correlate thioether group participation in chain transfer reactions. Computational modeling (ReaxFF or DFT) can map energy barriers for S-S bond cleavage .

Q. What strategies resolve contradictions in reported solubility data for 4,4-bis(dodecylthio)pentanoic acid across different solvent systems?

- Methodological Answer : Conduct systematic solubility tests using Hansen solubility parameters (HSPs) to classify solvents into dispersion/polarity/hydrogen-bonding categories. Compare with molecular dynamics simulations (e.g., COSMO-RS) to identify mismatches between experimental and predicted values. Validate with small-angle X-ray scattering (SAXS) to probe micelle formation in amphiphilic solvents .

Q. How can factorial design optimize reaction conditions for functionalizing 4,4-bis(dodecylthio)pentanoic acid into higher-order derivatives?

- Methodological Answer : Apply a 2 factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to model interactions between factors. Validate with ANOVA to identify statistically significant parameters. For example, optimize esterification yields by varying DCC/DMAP ratios and reaction times .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported cytotoxicity profiles of 4,4-bis(dodecylthio)pentanoic acid?

- Methodological Answer : Re-evaluate cytotoxicity using standardized assays (e.g., MTT, ATP luminescence) across multiple cell lines (e.g., HEK293, HepG2). Control for batch-to-batch variability by characterizing each sample via MALDI-TOF for oligomer content. Cross-reference with transcriptomic data (RNA-seq) to identify pathways affected by impurities .

Theoretical and Computational Frameworks

Q. What computational tools predict the self-assembly behavior of 4,4-bis(dodecylthio)pentanoic acid in nanomaterial applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.